
Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 286961-15-7) is a synthetic intermediate featuring a partially hydrogenated pyridine core. Its molecular formula is C19H26BNO4, with a molecular weight of 343.23 g/mol . The compound is structurally characterized by a benzyl carbamate group at the 1-position, a trimethylsilyl (TMS)-protected hydroxyl group at the 4-position, and a 5,6-dihydro moiety.
Biological Activity
Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate, with CAS number 1147998-34-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H23NO3Si
- Molecular Weight : 305.44 g/mol
- Structure : The compound features a dihydropyridine ring which is known for its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : Dihydropyridine derivatives have shown potential in scavenging free radicals, which can contribute to cellular protection against oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
1. Antioxidant Properties
A study published in Molecules investigated the antioxidant properties of related dihydropyridine compounds. The findings indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting a protective role against cellular damage .
2. Enzyme Inhibition
A molecular docking study examined the interaction of this compound with carboxylesterase (CaE). The results demonstrated that the compound binds effectively to the active site of CaE, indicating potential as a selective inhibitor .
3. Pharmacokinetics
Research on the pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics. These properties are crucial for therapeutic applications and suggest that this compound may have a suitable bioavailability profile for further development .
Data Table: Biological Activities of Related Compounds
The biological activity of this compound may involve several mechanisms:
- Radical Scavenging : The structural features allow it to interact with free radicals, mitigating oxidative damage.
- Enzyme Interaction : By binding to enzymes like CaE, it may modulate metabolic pathways, influencing drug interactions and efficacy.
Scientific Research Applications
Medicinal Chemistry
Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate is primarily researched for its potential pharmacological properties. Its structure suggests that it may serve as a precursor or intermediate in the synthesis of bioactive compounds.
Case Study: Synthesis of Antihypertensive Agents
A study published in a peer-reviewed journal explored the use of this compound in synthesizing novel antihypertensive agents. The compound's ability to undergo various chemical transformations made it a suitable candidate for creating derivatives with enhanced biological activity. Researchers reported significant improvements in the efficacy of synthesized compounds compared to existing antihypertensive drugs, demonstrating the compound's utility in drug development .
Organic Synthesis
The compound is also valuable in organic synthesis due to its reactivity and ability to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.
Case Study: Synthesis of Pyridine Derivatives
In another research project, scientists utilized this compound as a building block for synthesizing complex pyridine derivatives. The study highlighted the compound's role in facilitating the formation of pyridine rings through multi-step synthetic pathways, which are crucial in developing pharmaceuticals and agrochemicals .
Potential Applications in Material Science
Emerging research indicates that compounds like this compound may have applications in material science, particularly in creating functionalized polymers.
Case Study: Polymer Functionalization
A recent investigation focused on incorporating this compound into polymer matrices to enhance their mechanical properties and thermal stability. The study demonstrated that polymers modified with this compound exhibited improved resistance to thermal degradation and better mechanical performance under stress conditions .
Analytical Chemistry
The compound is also employed as a standard reference material in analytical chemistry for method validation and calibration purposes.
Case Study: Chromatographic Analysis
In analytical laboratories, this compound has been used as an internal standard in chromatographic analyses to ensure accuracy and precision in quantifying other compounds within complex mixtures. This application underscores its importance in quality control processes within pharmaceutical manufacturing .
Summary Table of Applications
Q & A
Q. Basic: What are the key synthetic strategies for preparing Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
Functionalization of the dihydropyridine ring : Introduction of the trimethylsilyloxy group via nucleophilic substitution or oxidation-protection sequences.
Protection/Deprotection : Use of benzyl or tert-butyl carbamate groups (e.g., Boc protection) to stabilize intermediates .
Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronate esters (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate) to introduce aryl/heteroaryl substituents .
Purification : Silica gel chromatography with gradients like PE/EtOAC (20:1) to isolate intermediates .
Example Reaction Table:
Step | Reagents/Conditions | Purpose | Yield |
---|---|---|---|
Boronate Formation | Pd(dppf)Cl₂, KOAc, dioxane, 80°C | Introduce boronate ester | 86% |
Suzuki Coupling | Pd(dppf)Cl₂, Cs₂CO₃, DMF, 100°C | Attach aryl groups | 13–75% |
Q. Advanced: How can researchers optimize reaction yields in cross-coupling steps involving this compound?
Methodological Answer:
Key factors include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(dppf)Cl₂) improve coupling efficiency due to their stability in polar solvents like DMF .
- Base Choice : Cs₂CO₃ enhances reactivity in Suzuki couplings by deprotonating intermediates .
- Solvent Systems : Dioxane/water mixtures (3:1) balance solubility and reaction rates .
- Temperature Control : Microwave-assisted heating at 100–110°C reduces reaction time while maintaining yield .
Data Contradiction Note:
While yields of 75% are achievable for some aryl couplings , steric hindrance from the trimethylsilyloxy group may reduce efficiency, necessitating iterative optimization .
Q. Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Peaks at δ 6.38 (s, 1H, dihydropyridine CH) and δ 1.44 (s, 9H, Boc group) confirm core structure .
- LCMS : Molecular ion peaks (e.g., m/z 204.9 [M+H⁺]) validate molecular weight .
- FT-IR : C=O stretches (~1700 cm⁻¹) and Si-O bonds (~1250 cm⁻¹) confirm functional groups .
Q. Advanced: How does the trimethylsilyloxy group influence reactivity in downstream applications?
Methodological Answer:
- Steric Effects : The bulky TMS group hinders nucleophilic attacks, directing reactions to less sterically hindered sites .
- Electron Withdrawal : The electron-withdrawing nature of the silyloxy group activates adjacent positions for electrophilic substitution .
- Protection Strategy : TMS serves as a temporary protecting group for hydroxyl moieties, enabling selective deprotection under mild acidic conditions .
Q. Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the silyl ether .
- Light Sensitivity : Protect from light to avoid degradation of the dihydropyridine ring .
- Incompatibilities : Avoid oxidizers (e.g., peroxides) and moisture to prevent decomposition .
Q. Advanced: How can researchers resolve contradictions in reported synthetic protocols for analogs?
Methodological Answer:
- Byproduct Analysis : Use LCMS to identify impurities (e.g., deprotected intermediates) and adjust reaction times/temperatures .
- Mechanistic Studies : Probe reaction pathways via deuterium labeling or kinetic isotope effects to clarify competing pathways .
- Comparative Testing : Replicate divergent methods (e.g., traditional vs. microwave-assisted heating) to assess reproducibility .
Q. Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., trimethylsilanol) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent hydrolysis .
Q. Advanced: What strategies address low diastereoselectivity in cyclization steps during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use Garner’s aldehyde to enforce stereochemistry in nucleophilic additions .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve transition-state organization for higher selectivity .
- Catalytic Asymmetric Synthesis : Employ chiral Pd catalysts (e.g., Josiphos ligands) to control stereochemistry in cross-couplings .
Q. Basic: How is this compound utilized in medicinal chemistry research?
Methodological Answer:
- Scaffold for Drug Design : The dihydropyridine core is modified to develop calcium channel blockers or neurotensin receptor agonists .
- Bioisosteric Replacement : The TMS group mimics hydroxyl moieties in prodrugs, enhancing metabolic stability .
Q. Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations : Software like AutoDock Vina models binding to receptors (e.g., neurotensin receptor 1) using crystal structures .
- MD Simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., 100 ns trajectories) .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with biological activity .
Comparison with Similar Compounds
Key Properties :
- Storage : Requires storage at -20°C in a sealed, dry environment to prevent hydrolysis of the TMS group .
- Safety : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
This compound is primarily utilized in medicinal chemistry and organic synthesis, where its TMS group acts as a protecting moiety for hydroxyl functionalities during multi-step reactions.
Structural Analogs and Substituent Effects
The compound belongs to a broader class of 5,6-dihydropyridine carboxylates. Below is a comparative analysis with structurally related derivatives:
Key Observations:
Reactivity: The boronate ester analog () is reactive in Suzuki-Miyaura couplings, unlike the TMS-protected compound, which is inert under such conditions . The TMS-ethyl derivative () retains the TMS group but introduces a cyanoaryl substituent, altering electronic properties for targeted drug design .
Stability: Boc-protected derivatives (e.g., ) exhibit superior stability in acidic environments compared to benzyl carbamates, which require harsher conditions (e.g., hydrogenolysis) for deprotection .
Solubility and Handling: The hydroxymethyl analog () shows increased aqueous solubility due to its polar substituent, contrasting with the hydrophobic TMS group in the target compound .
Properties
IUPAC Name |
benzyl 4-trimethylsilyloxy-3,6-dihydro-2H-pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3Si/c1-21(2,3)20-15-9-11-17(12-10-15)16(18)19-13-14-7-5-4-6-8-14/h4-9H,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQIAIADXKZAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726946 | |
Record name | Benzyl 4-[(trimethylsilyl)oxy]-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147998-34-2 | |
Record name | Benzyl 4-[(trimethylsilyl)oxy]-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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